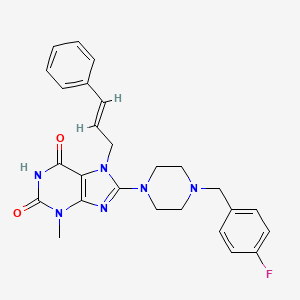
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antifungal and Insecticidal Activities
Research on novel cinnamamide derivatives has demonstrated that these compounds can have significant fungicidal and insecticidal activities. A study by Xiao et al. (2011) focused on cinnamamide derivatives designed and synthesized for their potential antifungal and insecticidal properties. This research found that these compounds exhibited fungicidal activities against several plant pathogens and moderate nematicidal activities, suggesting potential agricultural applications for similar structures including N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cinnamamide (Xiao et al., 2011).
Antimicrobial Activity
The antimicrobial potential of cinnamamide derivatives has also been explored. Padmavathi et al. (2011) synthesized amido-linked bis heterocycles with cinnamamide derivatives and tested them for antimicrobial activity. Their findings suggest that these compounds, including variations like this compound, could be effective against a range of bacterial and fungal pathogens, indicating possible applications in the development of new antimicrobial agents (Padmavathi et al., 2011).
Synthesis of Cinnamic Acids
Cinnamic acids are valuable compounds in the pharmaceutical and cosmetics industries. Research on the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids highlights the relevance of compounds like this compound in facilitating novel synthesis pathways. Chiriac et al. (2005) developed a methodology that could be adapted to synthesize a wide range of cinnamic acid derivatives, potentially expanding the toolkit for creating novel compounds with specific desired activities (Chiriac et al., 2005).
Antioxidant Activity
The search for new antioxidants is crucial for developing therapies against oxidative stress-related diseases. Gudi et al. (2017) prepared a class of pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides, demonstrating significant antioxidant activity. This suggests that compounds structurally related to this compound could be explored for their antioxidant potentials, contributing to the development of novel antioxidant therapies (Gudi et al., 2017).
Properties
IUPAC Name |
(E)-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(9-8-16-5-2-1-3-6-16)22-20(17-10-13-24-14-11-17)18-7-4-12-21-15-18/h1-9,12,15,17,20H,10-11,13-14H2,(H,22,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXNLHYKDPBWMC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2641877.png)
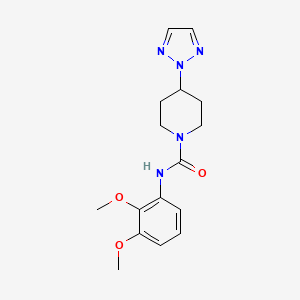
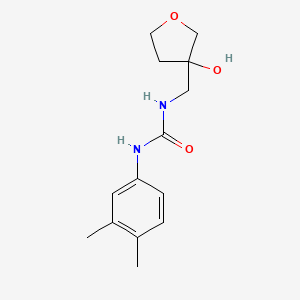
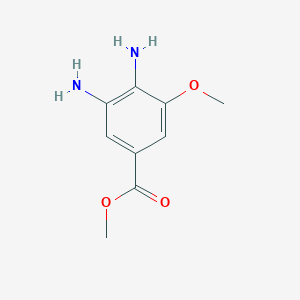
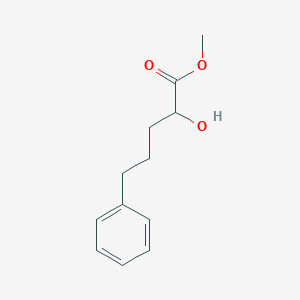

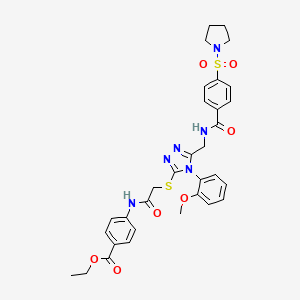
![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)
